MC-Val-Cit-PAB-vinblastine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-Val-Cit-PAB-vinblastine is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of vinblastine, a microtubule protein inhibitor, linked via the ADC linker MC-Val-Cit-PAB. This compound exhibits potent antitumor activity and is primarily used in scientific research for targeted drug delivery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-vinblastine involves the conjugation of vinblastine to the lysosomally cleavable linker MC-Val-Cit-PAB. The process typically includes the following steps:
Activation of the Linker: The MC-Val-Cit-PAB linker is activated using appropriate reagents to form a reactive intermediate.
Conjugation: Vinblastine is then conjugated to the activated linker under controlled conditions to form the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
MC-Val-Cit-PAB-vinblastine undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleaved by lysosomal enzymes, releasing the active drug (vinblastine) within the target cells.
Hydrolysis: The linker can undergo hydrolysis under specific conditions, leading to the release of vinblastine.
Common Reagents and Conditions
Cleavage Reactions: Enzymes such as cathepsin B are commonly used to cleave the linker.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the linker.
Major Products Formed
The primary product formed from the cleavage or hydrolysis of this compound is vinblastine, which exerts its antitumor effects by inhibiting microtubule formation .
Aplicaciones Científicas De Investigación
MC-Val-Cit-PAB-vinblastine is extensively used in scientific research, particularly in the development of ADCs for cancer therapy. Its applications include:
Mecanismo De Acción
MC-Val-Cit-PAB-vinblastine exerts its effects through the following mechanism:
Targeting: The ADC targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell and transported to the lysosome.
Cleavage: The lysosomal enzymes cleave the MC-Val-Cit-PAB linker, releasing vinblastine.
Action: Vinblastine binds to microtubular proteins, leading to the crystallization of the microtubule and mitotic arrest or cell death
Comparación Con Compuestos Similares
MC-Val-Cit-PAB-vinblastine is unique due to its specific linker and potent antitumor activity. Similar compounds include:
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker conjugate with a different cytotoxic payload.
MC-Val-Cit-PAB-paclitaxel: Utilizes paclitaxel as the cytotoxic agent, with similar linker technology.
These compounds share the same linker technology but differ in their cytotoxic payloads, leading to variations in their therapeutic applications and efficacy .
Propiedades
Fórmula molecular |
C74H97N10O15+ |
---|---|
Peso molecular |
1366.6 g/mol |
Nombre IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1R,13S,15R,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C74H96N10O15/c1-10-70(94)39-47-40-73(67(91)97-8,52-37-51-55(38-56(52)96-7)81(6)65-72(51)31-35-82-33-18-30-71(11-2,64(72)82)66(99-45(5)85)74(65,95)68(92)98-9)61-50(49-19-14-15-20-53(49)78-61)29-36-84(42-47,43-70)41-46-23-25-48(26-24-46)77-62(89)54(21-17-32-76-69(75)93)79-63(90)60(44(3)4)80-57(86)22-13-12-16-34-83-58(87)27-28-59(83)88/h14-15,18-20,23-28,30,37-38,44,47,54,60,64-66,78,94-95H,10-13,16-17,21-22,29,31-36,39-43H2,1-9H3,(H5-,75,76,77,79,80,86,89,90,93)/p+1/t47-,54-,60-,64-,65+,66+,70-,71+,72+,73-,74-,84-/m0/s1 |
Clave InChI |
UIGOTWKBGXIMLH-OJDAQCFUSA-O |
SMILES isomérico |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CC[N@+](C2)(C1)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)[C@]91CCN2[C@H]9[C@@](C=CC2)([C@H]([C@@]([C@@H]1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
SMILES canónico |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)C91CCN2C9C(C=CC2)(C(C(C1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.